molecular formula C12H18O5 B1227051 Oxybis(methyl-2,1-ethanediyl) diacrylate CAS No. 57472-68-1

Oxybis(methyl-2,1-ethanediyl) diacrylate

Cat. No.: B1227051
CAS No.: 57472-68-1
M. Wt: 242.27 g/mol
InChI Key: RNJVAUBBYGWVBF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Oxybis(methyl-2,1-ethanediyl) diacrylate, also known as dipropylene glycol diacrylate, is a difunctional acrylate ester. It is commonly used as a reactive diluent in radiation-curable coatings, inks, and adhesives. This compound is known for its ability to polymerize when exposed to sources of free radicals, making it valuable in various industrial applications .

Biochemical Analysis

Biochemical Properties

Oxybis(methyl-2,1-ethanediyl) diacrylate plays a significant role in biochemical reactions due to its ability to polymerize. It interacts with various enzymes, proteins, and other biomolecules. For instance, it can interact with free radicals, leading to polymerization reactions. The nature of these interactions is primarily based on the formation of covalent bonds, which result in the creation of larger polymer structures .

Cellular Effects

The effects of this compound on various types of cells and cellular processes are profound. It influences cell function by affecting cell signaling pathways, gene expression, and cellular metabolism. For example, the compound can alter the expression of genes involved in cell cycle regulation and apoptosis, leading to changes in cell proliferation and survival .

Molecular Mechanism

At the molecular level, this compound exerts its effects through binding interactions with biomolecules. It can inhibit or activate enzymes, leading to changes in gene expression. The compound’s ability to form covalent bonds with free radicals is a key aspect of its mechanism of action, as it leads to the polymerization of the compound and subsequent changes in cellular function .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound change over time. The compound’s stability and degradation are important factors to consider. Over time, the compound may degrade, leading to a decrease in its effectiveness. Long-term effects on cellular function have been observed in both in vitro and in vivo studies, indicating that prolonged exposure to the compound can lead to significant changes in cell behavior .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At low doses, the compound may have minimal effects, while at higher doses, it can cause toxic or adverse effects. Threshold effects have been observed, indicating that there is a specific dosage range within which the compound is effective without causing harm .

Metabolic Pathways

This compound is involved in various metabolic pathways. It interacts with enzymes and cofactors that facilitate its polymerization and degradation. The compound can affect metabolic flux and metabolite levels, leading to changes in cellular metabolism .

Transport and Distribution

Within cells and tissues, this compound is transported and distributed through interactions with transporters and binding proteins. These interactions influence the compound’s localization and accumulation, affecting its overall activity and function .

Subcellular Localization

The subcellular localization of this compound is crucial for its activity. The compound may be directed to specific compartments or organelles through targeting signals or post-translational modifications. This localization can impact the compound’s function and effectiveness in biochemical reactions .

Preparation Methods

Synthetic Routes and Reaction Conditions

Oxybis(methyl-2,1-ethanediyl) diacrylate is typically synthesized through the esterification of dipropylene glycol with acrylic acid. The reaction is catalyzed by an acid catalyst, such as sulfuric acid or p-toluenesulfonic acid, and is carried out under reflux conditions. The reaction mixture is then purified by distillation to obtain the desired product .

Industrial Production Methods

In industrial settings, the production of this compound involves continuous esterification processes. The raw materials, dipropylene glycol and acrylic acid, are fed into a reactor along with the acid catalyst. The reaction is maintained at elevated temperatures to ensure complete conversion. The product is then separated and purified using distillation and other separation techniques .

Properties

IUPAC Name

1-(2-prop-2-enoyloxypropoxy)propan-2-yl prop-2-enoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H18O5/c1-5-11(13)16-9(3)7-15-8-10(4)17-12(14)6-2/h5-6,9-10H,1-2,7-8H2,3-4H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RNJVAUBBYGWVBF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(COCC(C)OC(=O)C=C)OC(=O)C=C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H18O5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50892316
Record name Oxydi-1,2-propanediyl di(2-propenoate)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50892316
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

242.27 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

57472-68-1, 85996-31-2
Record name Dipropylene glycol diacrylate
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0057472681
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 1,1'-Oxybis(2-propanol) diacrylate
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0085996312
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Oxydi-1,2-propanediyl di(2-propenoate)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50892316
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Oxybis(methyl-2,1-ethanediyl) diacrylate
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.055.213
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name 1,1'-OXYDIPROPANOL DIACRYLATE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/V6VF72053S
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Reactant of Route 1
Oxybis(methyl-2,1-ethanediyl) diacrylate
Reactant of Route 2
Reactant of Route 2
Reactant of Route 2
Oxybis(methyl-2,1-ethanediyl) diacrylate
Reactant of Route 3
Reactant of Route 3
Reactant of Route 3
Oxybis(methyl-2,1-ethanediyl) diacrylate
Reactant of Route 4
Oxybis(methyl-2,1-ethanediyl) diacrylate
Reactant of Route 5
Reactant of Route 5
Oxybis(methyl-2,1-ethanediyl) diacrylate
Reactant of Route 6
Reactant of Route 6
Oxybis(methyl-2,1-ethanediyl) diacrylate

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.